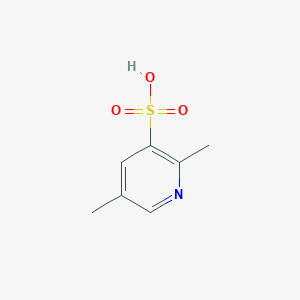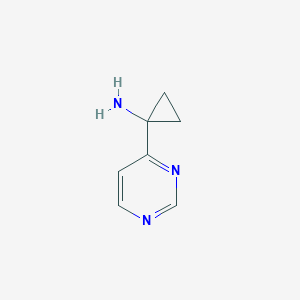
1-(Pyrimidin-4-yl)cyclopropanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidin-4-yl substituted α-amino acids, which could be related to 1-(Pyrimidin-4-yl)cyclopropanamine, has been shown to be a versatile route from alkynyl ketones . The reaction of amidines with α-amino acid alkynyl ketones is a versatile route to pyrimidin-4-yl substituted α-amino acids .Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring . It also contains 1 primary amine (aliphatic), and 1 Pyrimidine .Chemical Reactions Analysis
The reaction of amidines with α-amino acid alkynyl ketones is shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . This route is also applicable to a parallel synthesis approach and has allowed the formation of a range of pyrimidin-4-yl substituted α-amino acids .Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.17. It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-4-yl)cyclopropanamine is not fully understood, but it is believed to act as a modulator of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. This compound has been shown to enhance the activity of the NMDA receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of the NMDA receptor, the inhibition of cancer cell growth, and the potential for the development of novel therapeutic agents. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Pyrimidin-4-yl)cyclopropanamine in lab experiments is its unique structure, which makes it a valuable starting material for the synthesis of novel compounds. Another advantage is its potential therapeutic applications, which make it a promising target for drug discovery. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(Pyrimidin-4-yl)cyclopropanamine, including the development of novel compounds with potential therapeutic applications, the investigation of its modulatory effect on the NMDA receptor, and the exploration of its potential as an anticancer agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a drug target.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-4-yl)cyclopropanamine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a modulatory effect on the NMDA receptor, which is involved in learning and memory processes. This compound has also been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-pyrimidin-4-ylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-5-10-6/h1,4-5H,2-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJPVWKDEHUKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

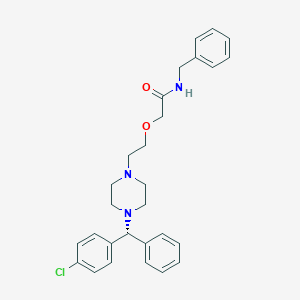
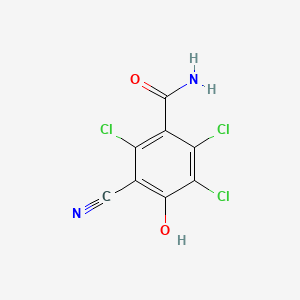

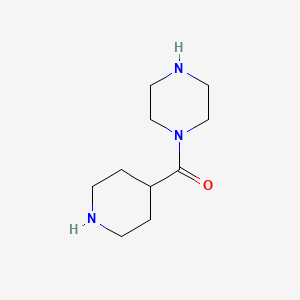


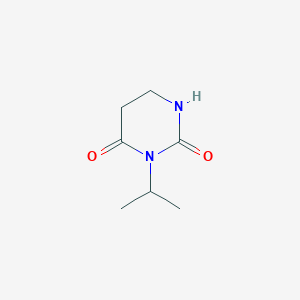
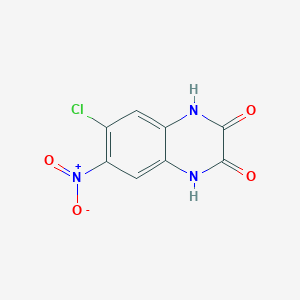

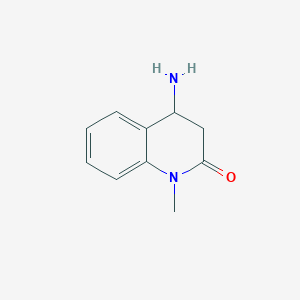
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)

